Higher Affinity for PKC Compared to the Fluorescent C1-Peptide Analogue
A head-to-head comparison demonstrates that [Ala9,10, Lys11,12] Glycogen Synthase (1-12) exhibits significantly higher affinity for rat brain PKC than the fluorescent C1-peptide analogue. This difference in affinity is critical for assay sensitivity [1].
| Evidence Dimension | Affinity for PKC |
|---|---|
| Target Compound Data | Higher affinity (qualitative) |
| Comparator Or Baseline | C1-peptide (fluorescent analogue) |
| Quantified Difference | Lower affinity for C1-peptide compared to [Ala9,10, Lys11,12] Glycogen Synthase (1-12), MBP4-14, and [S25]PKCα19-31 |
| Conditions | PKC purified from rat brain |
Why This Matters
Higher affinity directly translates to greater assay sensitivity, enabling detection of lower PKC activity levels and reducing substrate consumption.
- [1] Erdbrügger, W., et al. (1995). Is the glycogen synthase analogue C1-peptide a suitable fluorescent substrate for routine measurements of protein kinase C? Cellular Signalling, 7(6), 635-642. View Source
